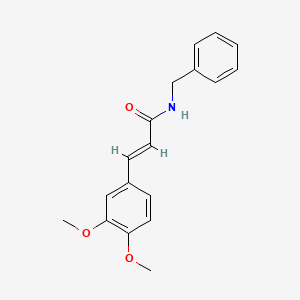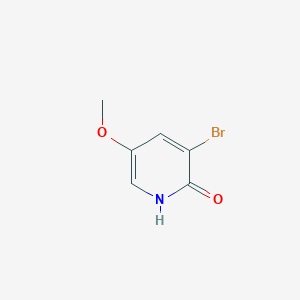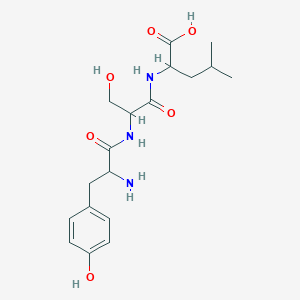![molecular formula C23H29NO5 B14801370 (8S,9S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one](/img/structure/B14801370.png)
(8S,9S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
21-Desacetyldeflazacort is a synthetic glucocorticoid and the active metabolite of deflazacort. It is known for its potent anti-inflammatory and immunosuppressive properties. This compound is widely used in the treatment of various inflammatory and autoimmune conditions, including Duchenne muscular dystrophy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 21-Desacetyldeflazacort is synthesized through the hydrolysis of deflazacort. The process involves the removal of the acetyl group at position 21 by plasma esterases, resulting in the formation of the active metabolite .
Industrial Production Methods: The industrial production of 21-Desacetyldeflazacort typically involves the large-scale hydrolysis of deflazacort under controlled conditions. This process ensures the efficient conversion of deflazacort to its active form, which is then purified and formulated for medical use .
Analyse Chemischer Reaktionen
Types of Reactions: 21-Desacetyldeflazacort undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed: The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of 21-Desacetyldeflazacort .
Wissenschaftliche Forschungsanwendungen
21-Desacetyldeflazacort has a wide range of scientific research applications, including:
Wirkmechanismus
21-Desacetyldeflazacort exerts its effects by binding to the glucocorticoid receptor, which then translocates to the nucleus and modulates the expression of target genes. This results in the suppression of inflammatory and immune responses. The molecular targets and pathways involved include the inhibition of pro-inflammatory cytokines and the suppression of immune cell activation .
Vergleich Mit ähnlichen Verbindungen
Prednisone: Another synthetic glucocorticoid with similar anti-inflammatory properties.
Methylprednisolone: A synthetic glucocorticoid with a higher potency compared to prednisone.
Dexamethasone: A long-acting synthetic glucocorticoid with a higher potency compared to both prednisone and methylprednisolone
Uniqueness: 21-Desacetyldeflazacort is unique due to its favorable pharmacokinetic profile, which includes rapid absorption and conversion to its active form. It also has a lower incidence of metabolic side effects compared to other glucocorticoids, making it a preferred choice for long-term therapy .
Eigenschaften
Molekularformel |
C23H29NO5 |
|---|---|
Molekulargewicht |
399.5 g/mol |
IUPAC-Name |
(8S,9S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one |
InChI |
InChI=1S/C23H29NO5/c1-12-24-23(18(28)11-25)19(29-12)9-16-15-5-4-13-8-14(26)6-7-21(13,2)20(15)17(27)10-22(16,23)3/h6-8,15-17,19-20,25,27H,4-5,9-11H2,1-3H3/t15?,16?,17?,19?,20?,21-,22-,23+/m0/s1 |
InChI-Schlüssel |
KENSGCYKTRNIST-OMUMRFFTSA-N |
Isomerische SMILES |
CC1=N[C@@]2(C(O1)CC3[C@@]2(CC(C4C3CCC5=CC(=O)C=C[C@]45C)O)C)C(=O)CO |
Kanonische SMILES |
CC1=NC2(C(O1)CC3C2(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)C(=O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



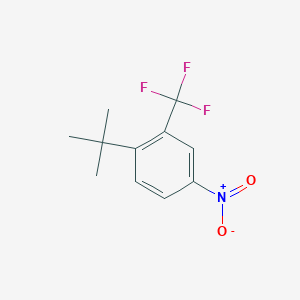
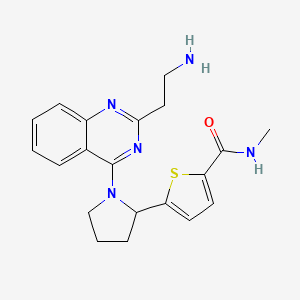
![2-[4-[2-(1,3-Dioxoisoindol-2-yl)ethyl]phenyl]propanoic acid](/img/structure/B14801297.png)
![4-[4-[4-[4-[[(5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(2-phenylmethoxypentan-3-yl)-1,2,4-triazol-3-one](/img/structure/B14801301.png)
phosphane](/img/structure/B14801314.png)
![[(1R,5S)-18-(methoxymethyl)-1,5-dimethyl-6,11,16-trioxo-13,17-dioxapentacyclo[10.6.1.02,10.05,9.015,19]nonadeca-2(10),12(19),14-trien-3-yl] acetate](/img/structure/B14801321.png)

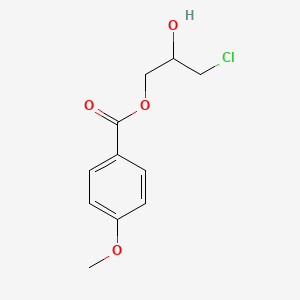
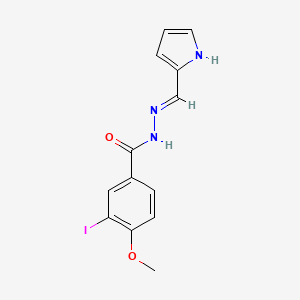
![N-carbamimidoyl-4-{[(E)-(2-chlorophenyl)methylidene]amino}benzenesulfonamide](/img/structure/B14801333.png)
